molecular formula C21H23N3O2S2 B15013123 N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide

N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide

Cat. No.: B15013123
M. Wt: 413.6 g/mol
InChI Key: ZGVDAISAZIMUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[(BUTYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-METHYLBENZAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(BUTYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-METHYLBENZAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2-mercaptobenzothiazole with butyl isocyanate to form the intermediate compound, which is then reacted with 4-methylbenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(BUTYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-METHYLBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-{[(BUTYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-METHYLBENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-{[(BUTYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-METHYLBENZAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in biological molecules contributes to its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[(BUTYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-4-METHYLBENZAMIDE stands out due to its unique combination of a benzothiazole ring and a butylcarbamoyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H23N3O2S2

Molecular Weight

413.6 g/mol

IUPAC Name

N-[2-[2-(butylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-4-methylbenzamide

InChI

InChI=1S/C21H23N3O2S2/c1-3-4-11-22-19(25)13-27-21-24-17-10-9-16(12-18(17)28-21)23-20(26)15-7-5-14(2)6-8-15/h5-10,12H,3-4,11,13H2,1-2H3,(H,22,25)(H,23,26)

InChI Key

ZGVDAISAZIMUOY-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.